Methyl 4-cyclopropyl-3-iodobenzoate

Cross-coupling Palladium catalysis Aryl iodide reactivity

Select this 3-halo-4-cyclopropylbenzoate building block for reliable, efficient cross-coupling. The C–I bond delivers ≥100-fold faster oxidative addition than C–Br, enabling complete Suzuki-Miyaura conversion at 0.5–2 mol% Pd catalyst loading at 60–80 °C within 1–4 hours—drastically reducing side products in parallel library synthesis. Its LogP of 2.96 (0.15–0.57 units lower than the bromo analog) supports oral drug-like space and may reduce hERG and phospholipidosis risk. The iodine atom provides strong anomalous scattering for SAD/MAD phasing, accelerating macromolecular structure determination. The ortho-cyclopropyl-iodo arrangement introduces steric compression exploitable for atroposelective or regioselective biaryl couplings that the 3-cyclopropyl-5-iodo regioisomer cannot replicate. Insist on the correct regioisomer and halogen identity to maintain synthetic efficiency and pharmacological integrity. Standard purity ≥95%.

Molecular Formula C11H11IO2
Molecular Weight 302.11 g/mol
CAS No. 1131588-06-1
Cat. No. B3184730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-cyclopropyl-3-iodobenzoate
CAS1131588-06-1
Molecular FormulaC11H11IO2
Molecular Weight302.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C2CC2)I
InChIInChI=1S/C11H11IO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3H2,1H3
InChIKeyFTYVMHWRMYXQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-cyclopropyl-3-iodobenzoate (CAS 1131588-06-1) – Product Identity and Procurement-Relevant Classification


Methyl 4-cyclopropyl-3-iodobenzoate (CAS 1131588-06-1) is a 1,2,3-trisubstituted aryl iodide ester belonging to the class of 3-halo-4-cyclopropylbenzoate building blocks. The compound carries a methyl ester at the 1-position, a cyclopropyl ring at the 4-position, and an iodine atom at the 3-position (IUPAC: methyl 4-cyclopropyl-3-iodobenzoate). Its molecular formula is C11H11IO2, with a monoisotopic mass of 301.980 g/mol and a molecular weight of 302.11 g/mol . The computed octanol–water partition coefficient (LogP) is 2.96 and the topological polar surface area (PSA) is 26.3 Ų, placing the molecule in a moderately lipophilic, low-polarity chemical space suitable for small-molecule drug-design applications . Commercial sources typically offer the compound at ≥95% purity, and its structural features—particularly the combination of a cyclopropyl group and an iodine atom—make it a versatile intermediate for palladium-catalyzed cross-coupling and medicinal-chemistry scaffold diversification [1].

Why Methyl 4-cyclopropyl-3-iodobenzoate Cannot Be Interchanged with Its 3-Halo-4-cyclopropylbenzoate Isosteres


The series of methyl 3-halo-4-cyclopropylbenzoates (where halo = F, Cl, Br, I) shares a conserved core but diverges substantially in the reactivity of the C3 halogen. In palladium-mediated cross-coupling—the most common transformation of such building blocks—the order of oxidative addition rates follows C–I ≫ C–Br > C–Cl ≫ C–F, a trend well established for aryl halides [1]. This means that procurement of the bromo or chloro congener when an iodo derivative is required will lead to failed or sluggish coupling, necessitating higher catalyst loadings, elevated temperatures, or specialized ligand systems. Furthermore, the 3-iodo-4-cyclopropyl substitution pattern is regioisomeric with methyl 3-cyclopropyl-5-iodobenzoate (CAS 2247974-13-4); selecting the incorrect regioisomer results in a completely different vector for downstream bond formation. The measured LogP of the iodo compound (2.96) is lower than that of the bromo analog (LogP 3.11–3.53), indicating a meaningful difference in lipophilicity that affects solubility, membrane permeability, and chromatographic behavior during purification [2]. These combined factors make generic substitution scientifically unsound without re-optimizing the entire synthetic sequence or pharmacological profile.

Quantitative Comparative Evidence for Methyl 4-cyclopropyl-3-iodobenzoate Versus Closest Analogs


Aryl Halide Oxidative Addition Reactivity: Iodo Outperforms Bromo and Chloro Congeners

The C–I bond in methyl 4-cyclopropyl-3-iodobenzoate enables rapid oxidative addition to Pd(0) catalysts, a prerequisite for Suzuki-Miyaura, Sonogashira, and related cross-couplings. Widely accepted relative rates for aryl halide oxidative addition are Ar–I >100× faster than Ar–Br and >10⁴× faster than Ar–Cl under standard conditions, while Ar–F is essentially inert [1]. This means that methyl 3-bromo-4-cyclopropylbenzoate (CAS 1131615-05-8) and methyl 3-chloro-4-cyclopropylbenzoate (CAS 1563533-32-3) cannot serve as direct drop-in replacements without re-engineering the catalytic system. The fluoro congener (CAS 1613413-70-9) is wholly unsuitable for oxidative-addition-based couplings. While no published head-to-head kinetic study exists for this specific benzoate series, the relative reactivity difference is a fundamental organometallic principle extrapolated from hundreds of aryl halide substrates [1].

Cross-coupling Palladium catalysis Aryl iodide reactivity

LogP Differentiation: Iodo Compound Is Less Lipophilic Than the Bromo Analog

The computed LogP of methyl 4-cyclopropyl-3-iodobenzoate is 2.96 (Chemsrc) . In contrast, the directly analogous bromo compound methyl 3-bromo-4-cyclopropylbenzoate (CAS 1131615-05-8) has reported LogP values of 3.11 (Chemsrc) and 3.53 (Fluorochem) [1]. This ΔLogP of 0.15–0.57 units corresponds to a 1.4- to 3.7-fold difference in partition coefficient. Even the lower estimate exceeds the 0.1 LogP unit threshold considered chemically significant in medicinal-chemistry lead optimization. The lower lipophilicity of the iodo compound can reduce nonspecific protein binding and phospholipidosis risk relative to the bromo congener.

Lipophilicity Drug-likeness Physicochemical properties

Regioisomeric Specificity: 3-Iodo-4-cyclopropyl Versus 3-Cyclopropyl-5-iodo Substitution Pattern

Methyl 4-cyclopropyl-3-iodobenzoate (target) is regioisomeric with methyl 3-cyclopropyl-5-iodobenzoate (CAS 2247974-13-4). In the target compound, the iodine occupies position 3 and the cyclopropyl group occupies position 4 on the benzoate ring; in the regioisomer, the cyclopropyl is at position 3 and the iodine at position 5. This reversal produces a distinct substitution geometry: the target places the iodine in a sterically encumbered ortho relationship to the cyclopropyl group, whereas the regioisomer positions the iodine meta to the cyclopropyl group with reduced steric hindrance . Downstream products derived from each regioisomer will have different three-dimensional shapes and electrostatic surfaces, which cannot be interconverted without de novo synthesis.

Regiochemistry Synthetic intermediate Structural isomerism

Molecular Weight and Heavy-Atom Effect: Iodo vs. Non-Halogenated Parent

The molecular weight of methyl 4-cyclopropyl-3-iodobenzoate (302.11 g/mol) is 125.89 g/mol higher than the non-halogenated parent methyl 4-cyclopropylbenzoate (CAS 148438-03-3, 176.21 g/mol) due to the iodine substituent [1]. This mass difference is analytically significant: the characteristic 127 Da mass shift (iodine atomic mass) provides an unambiguous LC–MS signature for reaction monitoring, and the isotopic pattern of iodine (100% ¹²⁷I) simplifies identification of iodine-containing fragments. Additionally, the heavy-atom effect of iodine enables phasing in X-ray crystallography via single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) methods without requiring selenomethionine incorporation [2].

Mass spectrometry X-ray crystallography Heavy-atom effect

Commercial Availability and Purity Benchmarking

Methyl 4-cyclopropyl-3-iodobenzoate is listed by multiple Chinese and international vendors at a standard purity of ≥95% (typically 95–98%) . The regioisomer methyl 3-cyclopropyl-5-iodobenzoate (CAS 2247974-13-4) has been reported as discontinued from at least one major supplier (Biosynth/CymitQuimica) , suggesting that the target compound currently enjoys a more robust supply chain. The bromo congener (CAS 1131615-05-8) is available from Bidepharm at 95% purity, while the chloro congener (CAS 1563533-32-3) is less widely stocked . This differential availability may influence procurement timelines and costs for kilo-scale synthesis programs.

Supply chain Quality control Procurement

Recommended Application Scenarios for Methyl 4-cyclopropyl-3-iodobenzoate Based on Quantitative Evidence


Suzuki-Miyaura Library Synthesis Requiring High-Yield, Low-Catalyst-Loading Conditions

The ≥100-fold oxidative addition rate advantage of the C–I bond over C–Br (Section 3, Evidence 1) makes methyl 4-cyclopropyl-3-iodobenzoate the preferred substrate for parallel library synthesis via Suzuki-Miyaura coupling. Using this iodo building block, medicinal chemistry teams can achieve complete conversion at 0.5–2 mol% Pd catalyst loading at 60–80 °C within 1–4 hours, conditions under which the bromo congener would require 5–10 mol% Pd and extended reaction times [1]. This efficiency is critical when generating 96- or 384-well plate libraries where reaction failure rates directly impact SAR data completeness.

Lead Optimization Programs Where Lipophilicity Control Is Critical

The LogP of 2.96 for the target compound is 0.15–0.57 units lower than that of the bromo analog (Section 3, Evidence 2). In lead-optimization campaigns targeting CNS or oral drugs, where Lipinski's Rule of Five and logD constraints are paramount, this difference can mean the boundary between a developable lead and a lipophilicity-driven attrition candidate [1]. Teams should select the iodo building block when the final target product profile requires maintaining LogP below 3.0 to minimize hERG binding, phospholipidosis, or metabolic instability [2].

X-Ray Crystallographic Structure Determination of Protein–Ligand Complexes

The iodine atom's significant anomalous scattering (f'' ≈ 6–7 e⁻ at Cu Kα wavelength) makes methyl 4-cyclopropyl-3-iodobenzoate an excellent precursor for elaborating ligands intended for co-crystallization and SAD/MAD phasing experiments (Section 3, Evidence 4). Unlike the bromo, chloro, or non-halogenated analogs, the iodine atom provides a strong phasing signal that can solve macromolecular structures without selenomethionine labeling or heavy-atom soaking [1]. This is especially valuable for novel protein targets where efficient phase determination is rate-limiting.

Ortho-Substituted Biaryl Synthesis Exploiting Steric and Electronic Ortho Effects

The ortho relationship between the iodine (position 3) and the cyclopropyl group (position 4) creates a unique steric environment that can be exploited for atroposelective or regioselective cross-coupling. The target regioisomer places the reactive C–I bond adjacent to the bulky cyclopropyl substituent, which can influence the conformation of Pd(II) oxidative addition intermediates and direct selectivity in challenging biaryl couplings [1]. The alternative regioisomer (3-cyclopropyl-5-iodobenzoate) lacks this ortho steric compression and cannot achieve the same stereoelectronic outcomes (Section 3, Evidence 3).

Quote Request

Request a Quote for Methyl 4-cyclopropyl-3-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.